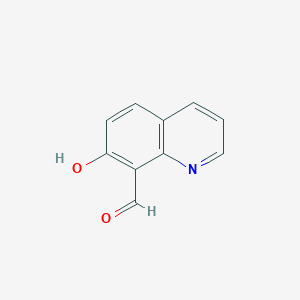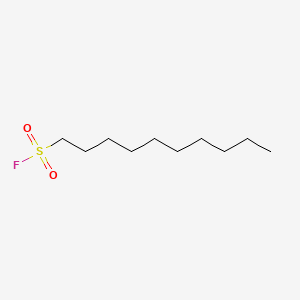
D-glucose-5,6-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-glucose-5,6-13C2: is a stable isotope-labeled form of D-glucose, where the carbon atoms at positions 5 and 6 are replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-glucose-5,6-13C2 typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to achieve high yields and purity, often exceeding 99% isotopic purity . The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: D-glucose-5,6-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying metabolic pathways and enzyme mechanisms.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate and nitric acid. The reaction conditions typically involve aqueous solutions and controlled temperatures.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used under mild conditions to reduce the glucose molecule.
Substitution: Substitution reactions often involve nucleophiles like halides or amines, with conditions tailored to facilitate the replacement of specific functional groups.
Major Products: The major products formed from these reactions include various glucose derivatives, which are used to study biochemical processes and metabolic pathways.
Aplicaciones Científicas De Investigación
Chemistry: D-glucose-5,6-13C2 is used as a tracer in metabolic studies to investigate the pathways of glucose metabolism. It helps in understanding the dynamics of glucose utilization and storage in living organisms .
Biology: In biological research, this compound is used to study the role of glucose in cellular processes. It aids in the investigation of glucose transport, glycolysis, and other metabolic pathways .
Medicine: this compound is employed in medical research to study glucose metabolism in various diseases, including diabetes and cancer. It helps in understanding the alterations in glucose metabolism associated with these conditions .
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as a standard in analytical chemistry .
Mecanismo De Acción
D-glucose-5,6-13C2 exerts its effects by participating in metabolic pathways similar to natural glucose. The incorporation of carbon-13 allows for the tracking of glucose molecules through various biochemical processes. The molecular targets include enzymes involved in glycolysis, gluconeogenesis, and other metabolic pathways .
Comparación Con Compuestos Similares
- D-glucose-1,2-13C2
- D-glucose-2,5-13C2
- D-glucose-13C6
Uniqueness: D-glucose-5,6-13C2 is unique due to the specific labeling at positions 5 and 6, which allows for targeted studies of metabolic pathways involving these carbon atoms. This specificity makes it particularly valuable in research focused on the detailed mechanisms of glucose metabolism .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(5,6-13C2)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1,4+1 |
Clave InChI |
GZCGUPFRVQAUEE-TWXOKBJSSA-N |
SMILES isomérico |
[13CH2]([13C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)
![N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride](/img/structure/B12947934.png)

![N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12947947.png)
![Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12947965.png)
![1,10-bis[2-chloro-4-(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947969.png)

